1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound appears to be a derivative of 4-Methoxyphenylacetic acid1. 4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent1. It is used as an intermediate for pharmaceuticals and other organic synthesis1.
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available, similar compounds such as 4-Methoxyphenethyl alcohol are formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS223.
Molecular Structure Analysis
The exact molecular structure of “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is not available. However, similar compounds have been studied using techniques like X-ray diffraction4.Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available. However, related compounds like 4-Methoxyphenylacetic acid are used as intermediates in various organic syntheses1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available. However, 4-Methoxyphenylacetic acid appears as pale yellow or off white colored flakes1.Scientific Research Applications
1. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Application Summary : This compound was synthesized as a result of a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Methods of Application : The reaction was carried out in boiling ethanol (EtOH) for 4 hours in the presence of concentrated hydrochloric acid (HCl) .
- Results or Outcomes : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield . The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
2. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their inhibitory effects on the catalytic activity of rabbit ALOX15 .
- Methods of Application : In silico docking studies and molecular dynamics simulations were used to study the enzyme–inhibitor interactions .
- Results or Outcomes : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
3. Synthesis and Photochromic Properties of New Naphthopyrans
- Application Summary : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . Their photochromism, electrochemical, and fluorescent properties were investigated .
- Methods of Application : The compounds were synthesized and their properties were studied using various techniques including UV light irradiation, fluorescence quantum yield measurements, and cyclic voltammetry tests .
- Results or Outcomes : The compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [h]indeno [2,1-f]chromen-13-ol . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6…
- Application Summary : This method involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine .
- Methods of Application : The reaction was carried out in ethanol (EtOH) containing concentrated hydrochloric acid (HCl, 0.2 mL, 37%) .
- Results or Outcomes : The reaction yielded the desired product .
5. Ultraviolet Filters for Cosmetic Applications
- Application Summary : Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .
- Methods of Application : Avobenzone is used as an active ingredient in sunscreen products .
- Results or Outcomes : The use of avobenzone in sunscreens has been shown to reduce the risk of skin disorders such as sunburn, skin aging, and cancer .
6. Continuous-flow Synthesis of 7-methoxy-1-tetralone
- Application Summary : This method involved the continuous-flow synthesis of 7-methoxy-1-tetralone from anisole and succinic anhydride via a continuous Friedel–Crafts acylation reaction .
- Methods of Application : The reaction was carried out in a flow synthetic setup with AlCl3 as a Lewis acid catalyst .
- Results or Outcomes : The reaction yielded 7-methoxy-1-tetralone .
Safety And Hazards
Specific safety and hazard information for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is not available. However, similar compounds like 4-Methoxyphenylacetic acid may severely irritate skin and eyes and may be toxic by ingestion1.
Future Directions
The future directions for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available. However, similar compounds like 4-Methoxyphenylboronic acid are used in various research and industrial applications6.
Please note that this information is based on similar compounds and may not accurately represent “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid”. For accurate information, please consult with a professional.
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAEHOGWAHVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972057 | |
Record name | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-47-1 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-methoxyphenyl)-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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